

Spectroscopic Profile of Methyl Furan-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: furan-2-carboxylate

Cat. No.: B1237412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl **furan-2-carboxylate**, a vital intermediate in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for methyl **furan-2-carboxylate** is $C_6H_6O_3$, with a molecular weight of 126.11 g/mol [\[1\]](#) Its structure is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of methyl **furan-2-carboxylate** exhibits distinct signals corresponding to the protons on the furan ring and the methyl ester group.[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.60	dd	1H	H5
7.19	dd	1H	H3
6.52	dd	1H	H4
3.90	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz[2]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.[2]

Chemical Shift (δ) ppm	Assignment
159.16	C=O (ester)
146.46	C5
144.77	C2
117.98	C3
111.93	C4
51.84	-OCH ₃

Solvent: CDCl₃, Frequency: 25.16 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl **furan-2-carboxylate** shows characteristic absorption bands for the ester and furan moieties.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2960	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1580, ~1470	Medium	C=C stretch (furan ring)
~1290, ~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For methyl **furan-2-carboxylate**, the molecular ion peak and key fragment ions are observed.[2]

m/z	Relative Intensity	Assignment
126	High	[M] ⁺ (Molecular Ion)
95	High	[M - OCH ₃] ⁺
67	Medium	[C ₄ H ₃ O] ⁺
39	Medium	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

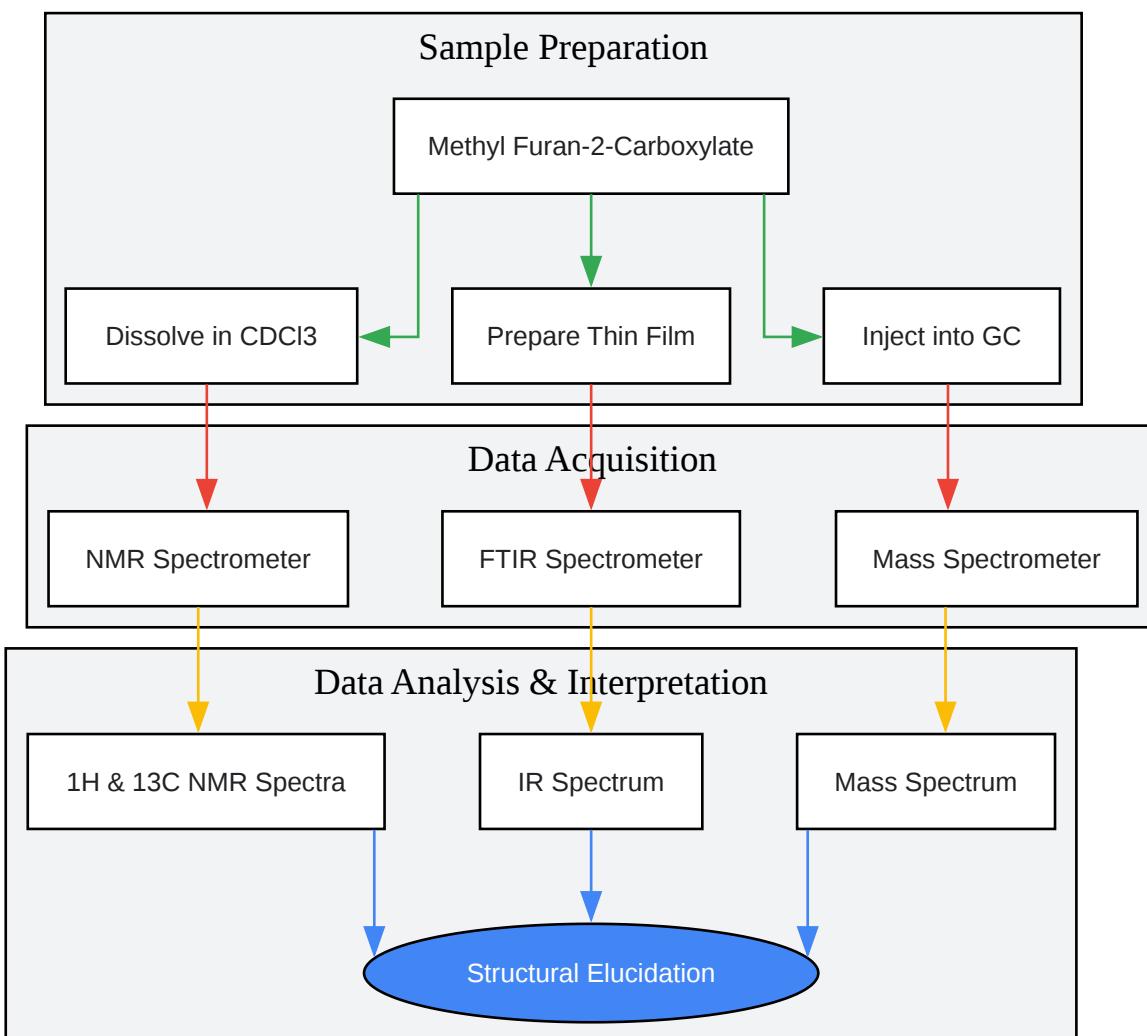
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of methyl **furan-2-carboxylate** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
 - A wider spectral width is required (typically 0-200 ppm).
 - A greater number of scans is necessary due to the lower natural abundance of ^{13}C (typically 1024 or more scans).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid methyl **furan-2-carboxylate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4). The solution is then placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[3\]](#)


- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like methyl **furan-2-carboxylate**.^[2]
- Ionization: Utilize Electron Impact (EI) ionization. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.^[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[4]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like methyl **furan-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of methyl **furan-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-furoate [webbook.nist.gov]

- 2. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Furan-2-Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237412#spectroscopic-data-of-methyl-furan-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com